An In-depth Technical Guide to (S,E)-TCO-NHS Ester for Bioconjugation and Drug Development
An In-depth Technical Guide to (S,E)-TCO-NHS Ester for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,E)-TCO-NHS Ester is a pivotal amine-reactive building block extensively utilized in the field of bioconjugation and drug development.[1][2] As a key player in "click chemistry," it facilitates the precise and efficient labeling of biomolecules.[1] This guide provides a comprehensive technical overview of (S,E)-TCO-NHS Ester, including its chemical properties, detailed experimental protocols, and applications, with a focus on quantitative data and practical guidance for researchers.
At its core, (S,E)-TCO-NHS Ester is a bifunctional molecule comprising a trans-cyclooctene (TCO) moiety and a N-hydroxysuccinimide (NHS) ester. The NHS ester provides a reactive handle for covalent attachment to primary amines, such as the lysine residues found in proteins and antibodies.[3] The TCO group is the reactive partner in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine derivative.[4] The "(S,E)" designation refers to the specific axial diastereomer of the TCO ring, which exhibits significantly higher reactivity compared to the equatorial isomer.
Chemical Properties and Specifications
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₇NO₅ | |
| Molecular Weight | 267.28 g/mol | |
| Appearance | White to slightly grey crystalline solid | |
| Purity | >95% (HPLC) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | Store at -20°C, desiccated |
Reaction Mechanism and Kinetics
The utility of (S,E)-TCO-NHS Ester lies in a two-step bioconjugation strategy. The first step involves the acylation of a primary amine on a target biomolecule by the NHS ester. The second, bioorthogonal step is the rapid ligation of the introduced TCO moiety with a tetrazine-functionalized molecule.
Step 1: Amine Labeling with (S,E)-TCO-NHS Ester
The NHS ester of (S,E)-TCO-NHS Ester reacts with primary amines in a pH-dependent manner to form a stable amide bond.
Caption: Amine labeling with (S,E)-TCO-NHS Ester.
A critical consideration in this step is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis is significantly influenced by pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.6 | 4 | 10 minutes |
To maximize labeling efficiency, it is crucial to perform the reaction in an amine-free buffer at a slightly alkaline pH (7.2-9.0) and to use a freshly prepared solution of the (S,E)-TCO-NHS Ester.
Step 2: TCO-Tetrazine Ligation
The TCO group introduced onto the biomolecule readily undergoes an iEDDA cycloaddition with a tetrazine derivative. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding efficiently in aqueous environments without the need for a catalyst.
Caption: TCO-Tetrazine bioorthogonal ligation.
The reaction rate is dependent on the specific structures of the TCO and tetrazine. The axial conformation of (S,E)-TCO-NHS Ester contributes to its high reactivity. The table below presents second-order rate constants for the reaction of TCO with various tetrazine derivatives.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | (13 ± 0.08) x 10³ | PBS, 37°C | |
| Hydrogen substituted tetrazines | TCO | up to 30,000 | PBS, 37°C | |
| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous media | |
| Diphenyl-s-tetrazine | d-TCO | 520 | MeOH, 25°C |
Experimental Protocols
Protocol 1: Labeling of Proteins with (S,E)-TCO-NHS Ester
This protocol provides a general procedure for the covalent attachment of the TCO moiety to proteins.
Materials:
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Protein of interest (1-5 mg/mL)
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(S,E)-TCO-NHS Ester
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Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting spin column or dialysis equipment for purification
Procedure:
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Protein Preparation: Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), it must be removed by buffer exchange.
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Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of (S,E)-TCO-NHS Ester in anhydrous DMSO or DMF.
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Labeling Reaction: Add a 10- to 20-fold molar excess of the (S,E)-TCO-NHS Ester stock solution to the protein solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.
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Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
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Purification: Remove excess, unreacted (S,E)-TCO-NHS Ester and byproducts using a desalting spin column or dialysis against a suitable buffer (e.g., PBS). The TCO-labeled protein is now ready for the subsequent ligation reaction or storage.
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
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TCO-labeled protein
-
Tetrazine-functionalized molecule
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
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Purification (Optional): If necessary, the final bioconjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of TCO molecules per protein, can be determined using UV-Vis spectroscopy or mass spectrometry.
UV-Vis Spectroscopy Method: This method is suitable if the TCO-NHS ester contains a chromophore or if a fluorescent tetrazine is used in a subsequent reaction. The DOL is calculated from the absorbance of the protein (typically at 280 nm) and the chromophore/fluorophore at its maximum absorbance wavelength (λ_max).
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the dye (A_max).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
where ε_dye is the molar extinction coefficient of the dye.
-
-
Calculate the DOL:
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DOL = Dye Concentration / Protein Concentration
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Mass Spectrometry Method: Mass spectrometry provides a more direct and accurate determination of the DOL. By comparing the mass of the unlabeled protein with that of the TCO-labeled protein, the number of attached TCO moieties can be calculated.
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
(S,E)-TCO-NHS Ester is a valuable tool for the construction of ADCs. An antibody can be labeled with TCO moieties, followed by the attachment of a tetrazine-derivatized cytotoxic drug. This bioorthogonal approach allows for the precise control over the drug-to-antibody ratio (DAR) and can be performed under mild conditions that preserve the antibody's integrity and binding affinity.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. (S,E)-TCO-NHS Ester can be used as a versatile linker in the modular synthesis of PROTACs. For instance, a ligand for the protein of interest can be functionalized with a tetrazine, while the E3 ligase ligand is modified with a TCO group (or vice versa), and the two can be linked via the TCO-tetrazine click reaction.
Caption: PROTAC assembly and mechanism of action.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low or no labeling with (S,E)-TCO-NHS Ester | Hydrolysis of NHS ester | Allow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Buffer contains primary amines | Use an amine-free buffer such as PBS, HEPES, or borate buffer. | ||
| Suboptimal pH | Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0. | ||
| Low protein concentration | Increase the protein concentration to favor the labeling reaction over hydrolysis. | ||
| Slow or incomplete TCO-tetrazine ligation | Low reactivity of the tetrazine/TCO pair | Select a more reactive tetrazine derivative (e.g., hydrogen-substituted). | |
| Incorrect stoichiometry | Optimize the molar ratio of the reactants; a slight excess of one component can drive the reaction to completion. | ||
| Degradation of reactants | Verify the integrity of the TCO-labeled protein and the tetrazine derivative, as they can be susceptible to degradation. |
Conclusion
(S,E)-TCO-NHS Ester is a powerful and versatile reagent for the precise and efficient modification of biomolecules. Its high reactivity, specificity, and biocompatibility make it an invaluable tool in a wide range of applications, from fundamental research in chemical biology to the development of next-generation therapeutics such as ADCs and PROTACs. By understanding the underlying chemistry and optimizing the experimental conditions as outlined in this guide, researchers can effectively harness the potential of (S,E)-TCO-NHS Ester to advance their scientific and drug discovery endeavors.
